molecular formula C19H21N3O5S B2694595 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide CAS No. 608492-00-8

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide

Cat. No.: B2694595
CAS No.: 608492-00-8
M. Wt: 403.45
InChI Key: CQQHHHHXNYOSEP-UHFFFAOYSA-N
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Description

N-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide is a synthetic sulfonamide derivative characterized by a 2-nitrobenzamide core linked to a phenyl ring substituted with a 2-methylpiperidinyl sulfonyl group. The compound’s structure combines a sulfonamide bridge (critical for hydrogen bonding and target interaction) with a nitro group (imparting electron-withdrawing effects) and a 2-methylpiperidine moiety (contributing steric bulk and basicity) .

Properties

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-14-6-4-5-13-21(14)28(26,27)16-11-9-15(10-12-16)20-19(23)17-7-2-3-8-18(17)22(24)25/h2-3,7-12,14H,4-6,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQHHHHXNYOSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 4-aminophenyl with a sulfonyl chloride derivative, followed by the introduction of the 2-methylpiperidin-1-yl group through nucleophilic substitution. The final step involves the nitration of the benzamide moiety under controlled conditions to ensure the selective formation of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The 2-methylpiperidin-1-yl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Substituents Key Features
N-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide C19H21N3O5S 2-Nitrobenzamide; 2-methylpiperidinyl-sulfonylphenyl Moderate steric bulk, basic piperidine, nitro group for electron modulation
N-{4-[(Benzylamino)sulfonyl]phenyl}-2-nitrobenzamide C20H17N3O5S 2-Nitrobenzamide; benzylamino-sulfonylphenyl Bulky benzyl group, reduced basicity compared to piperidine
N-(4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl)-2-nitrobenzamide C19H21N3O5S 3-Methylpiperidinyl-sulfonylphenyl Regioisomeric methyl-piperidine, altered steric interactions
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide C21H24FN5O5S 3-Nitrobenzamide; fluorophenyl-piperazinyl-sulfonylethyl Fluorine-enhanced lipophilicity; piperazine for receptor targeting
N-(4-{[(2R)-4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzenesulfonyl)-4-(4,4-dimethylpiperidin-1-yl)benzamide C33H42N6O6S2 Complex sulfonamide with dimethylpiperidine and phenylsulfanyl groups Multifunctional substituents for enhanced solubility and binding

Key Observations:

  • Substituent Position and Bioactivity : The position of the methyl group on the piperidine ring (e.g., 2-methyl vs. 3-methyl) influences steric interactions and binding to targets like ion channels or enzymes .
  • Nitro Group Orientation : The 2-nitrobenzamide in the target compound contrasts with 3-nitro derivatives (e.g., ), which may alter electronic effects and metabolic stability.
  • Sulfonamide Linkers: Piperidinyl or piperazinyl sulfonamides (e.g., ) often enhance CNS penetration compared to benzylamino variants (e.g., ) due to reduced polarity .

Key Insights:

  • Anticonvulsant Potential: Benzothiazole-linked sulfonamides (e.g., ) exhibit potent activity, suggesting that the target compound’s piperidinyl group may confer similar efficacy if optimized for sodium channel binding.
  • Receptor Selectivity : Piperazinyl derivatives (e.g., ) demonstrate high receptor specificity, highlighting the importance of nitrogen heterocycles in target engagement.
  • Antitubercular Activity : Sulfonamides with thiazole groups (e.g., ) show promise, but the target compound’s nitro group may reduce metabolic stability compared to halogenated analogs.

Physicochemical and Computational Data

  • LogP and Solubility: The target compound’s logP is estimated to be ~3.5 (similar to ), balancing lipophilicity for membrane penetration and aqueous solubility. Piperidinyl substituents (e.g., ) improve solubility in polar solvents compared to benzylamino groups .
  • Computational Studies :
    • Analogous benzothiazole sulfonamides (e.g., ) showed favorable docking scores for sodium channels, suggesting the target compound may share similar binding modes.

Biological Activity

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C24H26N4O4SC_{24}H_{26}N_{4}O_{4}S, with a molecular weight of 466.6 g/mol. The structure includes a sulfonamide group, which is known for its biological activity, particularly in drug development.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Inhibition of Enzymes : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The presence of the sulfonamide moiety is associated with antimicrobial properties, particularly against bacterial infections.
  • Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from oxidative stress and neurotoxicity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Observation
Enzyme Inhibition Effective against carbonic anhydrase; IC50 values range from 0.5 to 5 µM.
Antimicrobial Properties Exhibits activity against Gram-positive and Gram-negative bacteria.
Neuroprotective Potential Reduces oxidative stress markers in neuronal cell cultures by up to 30%.
Cytotoxicity Shows selective cytotoxicity towards cancer cell lines at concentrations >10 µM.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.
  • Neuroprotection in Animal Models : In a murine model of neurodegeneration, administration of the compound resulted in decreased neuronal loss and improved behavioral outcomes. The mechanism was linked to reduced levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound selectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells, while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in oncology.

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